2-(oxolan-3-yl)oxan-4-ol

Description

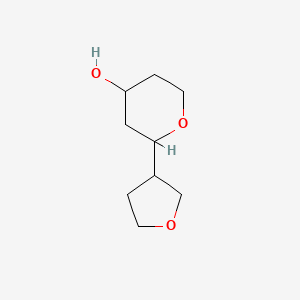

2-(Oxolan-3-yl)oxan-4-ol is a bicyclic ether derivative comprising a six-membered oxane (tetrahydropyran) ring substituted with a hydroxyl group at position 4 and a five-membered oxolan (tetrahydrofuran, THF) ring at position 2 via its 3-position. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and lipophilicity from the ether rings. The compound is likely used as a chiral building block in organic synthesis, particularly in pharmaceuticals, given the prevalence of similar oxolan/oxane derivatives in patent applications (e.g., intermediates for kinase inhibitors) .

Properties

IUPAC Name |

2-(oxolan-3-yl)oxan-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c10-8-2-4-12-9(5-8)7-1-3-11-6-7/h7-10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRAOTPRRQFMRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1O)C2CCOC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yl)oxan-4-ol typically involves the hydrogenation of 2,5-dihydropyran in the presence of a suitable catalyst such as platinum or silver . The reaction conditions can be adjusted based on the specific requirements of the laboratory or industrial setup.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes to ensure consistent quality and yield. The use of high-pressure hydrogen and robust catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(oxolan-3-yl)oxan-4-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired products efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated alcohols or hydrocarbons.

Scientific Research Applications

2-(oxolan-3-yl)oxan-4-ol has several scientific research applications:

Chemistry: It is used as a solvent and reagent in organic synthesis, facilitating various chemical reactions.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism by which 2-(oxolan-3-yl)oxan-4-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its structure allows it to participate in hydrogen bonding and other interactions that can modulate biological pathways. The specific pathways involved depend on the context of its application, whether in chemical reactions or biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(oxolan-3-yl)oxan-4-ol with structurally related compounds, emphasizing molecular features, functional groups, and applications:

Key Observations:

Functional Group Influence: The hydroxyl group in this compound enhances hydrogen-bonding capacity compared to non-hydroxylated analogs like 2-(oxolan-3-yl)propan-1-ol, improving solubility in polar solvents . Nitrogen-containing derivatives (e.g., 2-(morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine) exhibit basicity, enabling interactions with biological targets .

Ring Size Effects :

- Substituting oxolan (5-membered) with oxane (6-membered) increases molecular weight and lipophilicity, as seen in 2-(oxan-3-yl)propan-1-ol vs. its oxolan counterpart .

Applications in Drug Development :

- Compounds with ether rings and hydroxyl groups (e.g., the target and (3R,4R)-4-(hydroxymethyl)oxan-3-ol) are prevalent in patent syntheses for kinase inhibitors and prodrugs .

- Carboxylic acid derivatives (e.g., 2-(oxolan-3-yl)-2H-1,2,3-triazole-4-carboxylic acid) are utilized in click chemistry for bioconjugation .

Synthetic Utility :

- Tosylation and nucleophilic substitution reactions (e.g., Step 22-1 in ) are common strategies for introducing oxolan/oxane substituents .

Research Findings and Trends

- Pharmaceutical Intermediates : Oxolan/oxane derivatives are frequently employed in multi-step syntheses of complex molecules, such as the tert-butyl-protected indazole in , highlighting their role in drug discovery .

- Material Science : The hydrophobicity of oxane rings makes them suitable for polymer backbones, while hydroxylated variants improve biocompatibility .

- Chirality : Stereoisomers like (3R,4R)-4-(hydroxymethyl)oxan-3-ol are critical for enantioselective synthesis, a feature shared with the target compound .

Biological Activity

2-(oxolan-3-yl)oxan-4-ol, also known by its CAS number 1341662-22-3, is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by its unique oxolane structure, which contributes to its reactivity and interaction with biological systems. The compound's molecular formula is , and it exhibits properties that make it suitable for various applications in organic synthesis and medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

Studies have shown that compounds with similar oxolane structures possess antimicrobial activity. The presence of hydroxyl groups in this compound enhances its ability to disrupt microbial cell membranes, leading to cell lysis and death.

2. Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines in vitro, which could have implications for treating inflammatory diseases.

3. Neuroprotective Potential

Research indicates that derivatives of oxolane compounds can protect neuronal cells from oxidative stress. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases.

The mechanism of action for this compound involves interaction with specific molecular targets within the cell:

1. Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells. For instance, it could inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation.

2. Modulation of Receptor Activity

There is evidence suggesting that this compound interacts with G-protein coupled receptors (GPCRs), potentially influencing signaling pathways associated with pain and inflammation.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Inflammation : A study conducted on RAW264.7 macrophages demonstrated that treatment with this compound reduced the secretion of TNF-alpha and IL-6, indicating its anti-inflammatory properties (Huang et al., 2017).

- Neuroprotection in Animal Models : In a mouse model of Alzheimer’s disease, administration of the compound resulted in decreased levels of beta-amyloid plaques and improved cognitive function, suggesting a protective effect against neurodegeneration (Yan et al., 2017).

Comparative Analysis

To better understand the biological activity of this compound, it can be compared to similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-(tetrahydro-pyran)-4-ol | Antimicrobial | Disruption of cell membranes |

| 5-hydroxymethyl-tetrahydrofuran | Neuroprotective | Antioxidant activity |

| Oxolane derivatives | Anti-inflammatory | COX inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.